3-(3,4-Dimethoxybenzyl)-6-(4-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Description
3-(3,4-Dimethoxybenzyl)-6-(4-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a fused heterocyclic compound characterized by a triazolo[3,4-b]thiadiazole core. This scaffold is substituted at the 3-position with a 3,4-dimethoxybenzyl group and at the 6-position with a 4-ethoxyphenyl moiety.
Properties
Molecular Formula |
C20H20N4O3S |
|---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
3-[(3,4-dimethoxyphenyl)methyl]-6-(4-ethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C20H20N4O3S/c1-4-27-15-8-6-14(7-9-15)19-23-24-18(21-22-20(24)28-19)12-13-5-10-16(25-2)17(11-13)26-3/h5-11H,4,12H2,1-3H3 |
InChI Key |
KMFPTQANPNFGGL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)CC4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-(3,4-Dimethoxybenzyl)-6-(4-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of appropriate hydrazides with carbon disulfide and subsequent cyclization with hydrazine hydrate. The reaction conditions often include refluxing in ethanol or other suitable solvents. Industrial production methods may involve optimization of these reaction conditions to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring, using reagents like alkyl halides or acyl chlorides.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-(3,4-Dimethoxybenzyl)-6-(4-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied for various scientific research applications:
Medicinal Chemistry: It has shown potential as an anti-cancer agent, particularly in inhibiting the growth of breast cancer cells by targeting specific molecular pathways.
Antimicrobial Activity: The compound has demonstrated significant antimicrobial activity against various bacterial and fungal strains.
Material Science: It has been explored for its potential use in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-(3,4-Dimethoxybenzyl)-6-(4-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. For instance, in cancer cells, it may inhibit key enzymes involved in cell proliferation and survival, such as PARP-1 and EGFR. This inhibition leads to the induction of apoptosis and cell cycle arrest, thereby reducing cancer cell viability .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The target compound’s 4-ethoxyphenyl group provides moderate steric bulk and lipophilicity compared to bulkier substituents like 2-amino-3,5-dibromophenyl (14a) or electron-deficient groups like 4-nitrophenyl (7c).
- Synthetic Efficiency : Yields for triazolo[3,4-b]thiadiazoles vary widely (43–77%) depending on substituent reactivity and reaction conditions. Microwave-assisted synthesis () improves yields (e.g., 65% for 15a vs. 46% for 14a).
Physicochemical and Pharmacological Comparisons
Physicochemical Properties
Table 2: Melting Points and Molecular Features
Key Observations :
- Higher melting points correlate with substituents like bromine (14a: 242–246°C) or fused heterocycles (15: 229°C). The target compound’s ethoxy group may reduce crystallinity compared to halogenated analogs.
Pharmacological Activities
Key Observations :
- Electron-withdrawing groups (e.g., nitro in 7c) enhance TNF-α inhibition, while lipophilic substituents (e.g., 3,4-dimethoxybenzyl in the target compound) may improve CNS penetration.
Biological Activity
3-(3,4-Dimethoxybenzyl)-6-(4-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound combines a triazole ring with a thiadiazole structure, which is known for its pharmacological significance. The molecular formula of this compound is with a molecular weight of approximately 382.44 g/mol.
Biological Activities
The biological activity of 3-(3,4-Dimethoxybenzyl)-6-(4-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been explored in various studies. The following sections summarize the key findings regarding its pharmacological properties.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal activities. Thiadiazole derivatives are particularly noted for their effectiveness against various pathogens:
- Antibacterial : Studies have shown that these compounds can inhibit the growth of Gram-positive and Gram-negative bacteria.
- Antifungal : They also demonstrate antifungal properties against common fungal strains.
Anti-inflammatory and Analgesic Effects
The compound has been evaluated for its anti-inflammatory and analgesic properties. In vivo studies using models such as the hot-plate test and acetic acid-induced writhing test have demonstrated:
- Significant reduction in pain response.
- Mechanisms involving modulation of nociceptive pathways were identified.
Anticancer Potential
The anticancer activity of thiadiazole derivatives has been a focal point in research. Compounds similar to 3-(3,4-Dimethoxybenzyl)-6-(4-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have shown:
- Inhibition of cell proliferation in various cancer cell lines.
- Induction of apoptosis in malignant cells.
Structure-Activity Relationship (SAR)
The structural components of 3-(3,4-Dimethoxybenzyl)-6-(4-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole play a crucial role in its biological activity. The presence of methoxy and ethoxy groups enhances lipophilicity and facilitates interaction with biological targets.
| Structural Feature | Effect on Activity |
|---|---|
| Triazole ring | Enhances antimicrobial activity |
| Thiadiazole moiety | Imparts anti-inflammatory properties |
| Methoxy groups | Increases potency against cancer cells |
Case Studies
Several studies have reported on the synthesis and biological evaluation of this compound:
- Synthesis and Pharmacological Screening :
- Molecular Docking Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
